2,2,4,7-Tetramethyl-6-[2-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1,2,3,4-tetrahydroquinoline
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Overview
Description
2,2,4,7-TETRAMETHYL-6-[2-(PROP-2-EN-1-YLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,7-TETRAMETHYL-6-[2-(PROP-2-EN-1-YLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step organic reactions. The process begins with the preparation of the core tetrahydroquinoline structure, followed by the introduction of the triazolopyrimidine moiety and the prop-2-en-1-ylsulfanyl group. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
2,2,4,7-TETRAMETHYL-6-[2-(PROP-2-EN-1-YLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-1,2,3,4-TETRAHYDROQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or amines.
Scientific Research Applications
2,2,4,7-TETRAMETHYL-6-[2-(PROP-2-EN-1-YLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-1,2,3,4-TETRAHYDROQUINOLINE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: The compound could be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,4,7-TETRAMETHYL-6-[2-(PROP-2-EN-1-YLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-1,2,3,4-TETRAHYDROQUINOLINE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4,7-Tetramethyl-6-[2-(prop-2-en-1-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1,2,3,4-tetrahydroquinoline
- 2,2,4,7-Tetramethyl-6-[2-(prop-2-en-1-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1,2,3,4-tetrahydroquinoline
Uniqueness
The uniqueness of 2,2,4,7-TETRAMETHYL-6-[2-(PROP-2-EN-1-YLSULFANYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-1,2,3,4-TETRAHYDROQUINOLINE lies in its combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H25N5S |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2,2,4,7-tetramethyl-6-(2-prop-2-enylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C21H25N5S/c1-6-9-27-20-23-19-22-8-7-18(26(19)25-20)16-11-15-14(3)12-21(4,5)24-17(15)10-13(16)2/h6-8,10-11,14,24H,1,9,12H2,2-5H3 |
InChI Key |
WFPZCXLHXFTYMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=C(C(=C2)C)C3=CC=NC4=NC(=NN34)SCC=C)(C)C |
Origin of Product |
United States |
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